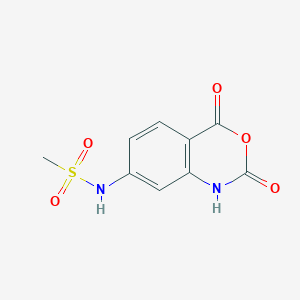

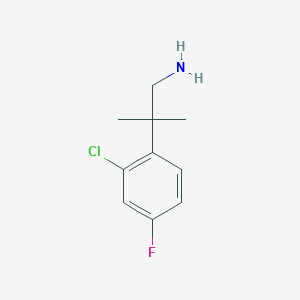

![molecular formula C7H4ClFN2 B1422358 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 882033-66-1](/img/structure/B1422358.png)

4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Overview

Description

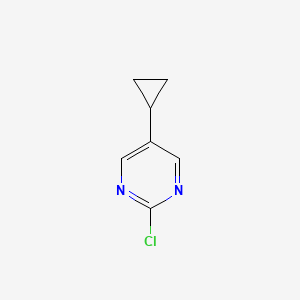

“4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C7H4ClFN2. It has a molecular weight of 170.57 . This compound is a solid and is often used as a biochemical reagent in life science related research .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Fc1cnc2[nH]ccc2c1Cl . This indicates the presence of fluorine (F), chlorine (Cl), and nitrogen (N) atoms in the pyrrolopyridine ring structure.

Scientific Research Applications

Synthesis Techniques

- Concise Synthesis Methods : 4-fluoro-1H-pyrrolo[2,3-b]pyridine, a related compound, has been synthesized through two routes from 1H-pyrrolo[2,3-b]pyridine N-oxide, using either the Balz-Schiemann reaction or lithium-halogen exchange (Thibault et al., 2003).

Chemical Characterization and Reactivity

- Structural Analysis and Reactivity : A study on 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one highlighted its synthesis, structural characterization, and detailed analysis of its reactivity, including the calculation of its potential energy distribution and charge transfer within the molecule (Murthy et al., 2017).

Biological Activity

- Biological Activity Investigations : The biological activity of 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine was explored, showing no significant antibacterial or cytotoxic activity in various cell lines (Wang et al., 2004).

Synthetic Applications

- Synthesis of Azaindoles : 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, closely related compounds, serve as building blocks for synthesizing 4-substituted 7-azaindole derivatives (Figueroa‐Pérez et al., 2006).

Electronic Structure and Stability

- Charge Density and Electronic Structure Analysis : The electronic structure and charge density distribution of 4-chloro-1H-pyrrolo[2,3-b]pyridine were analyzed, revealing insights into the covalent nature of bonds within the pyrrolopyridine skeleton and its high kinetic stability (Hazra et al., 2012).

Chemoinformatics and Drug Design

- Docking and QSAR Studies for Kinase Inhibitors : Docking and quantitative structure–activity relationship (QSAR) studies were conducted on derivatives of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, a structurally similar compound, to investigate their potential as c-Met kinase inhibitors (Caballero et al., 2011).

Fluorescent Chemosensors

- Development of Fluorescent Chemosensors : Pyrrolo[3,4-c]pyridine-based fluorophores, similar in structure, were synthesized and applied as selective chemosensors for Fe3+/Fe2+ cations, demonstrating potential applications in living cell imaging (Maity et al., 2018).

Antitumor Activity

- Antitumor Applications : Novel 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their antitumor activity in models of diffuse malignant peritoneal mesothelioma, revealing their potential as cyclin-dependent kinase 1 inhibitors (Carbone et al., 2013).

Safety and Hazards

Future Directions

The future directions for “4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine” and its derivatives could involve further exploration of their inhibitory activities against FGFR1, 2, and 3, given the essential role of the FGFR signaling pathway in various types of tumors . This could potentially lead to the development of new therapeutic strategies for cancer treatment.

Mechanism of Action

Target of Action

It is often used as a biochemical reagent in life science research , suggesting that it may interact with various biological targets.

Mode of Action

The presence of a fluorine atom could enhance the compound’s ability to form hydrogen bonds with its targets, while the chlorine atom could participate in halogen bonding .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Properties

IUPAC Name |

4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRHIFORQJRTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C(=C21)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678415 | |

| Record name | 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882033-66-1 | |

| Record name | 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882033-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

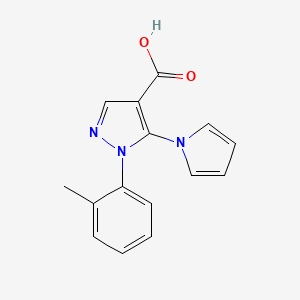

![Methyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1422275.png)

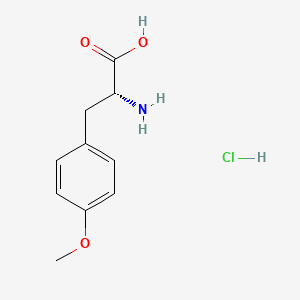

![2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine](/img/structure/B1422276.png)

![6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B1422280.png)

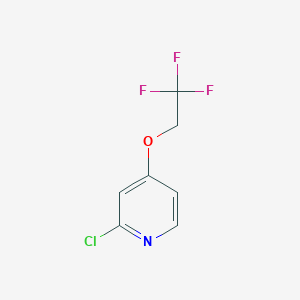

![(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1422291.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride](/img/structure/B1422298.png)